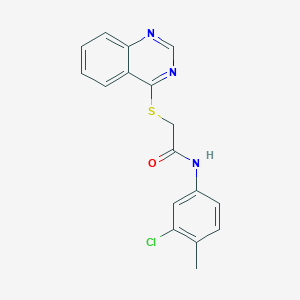
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS and its molecular weight is 343.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The compound features a quinazolinone core, known for its diverse biological activities, along with a sulfanylacetamide moiety. Its molecular formula is C17H18ClN3O2S, with a molecular weight of approximately 363.86 g/mol. The presence of a chloro group on the aromatic ring enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The quinazolinone core can inhibit multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. These enzymes play critical roles in cell proliferation and survival signaling pathways.
- Covalent Bond Formation : The sulfanyl group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of their function.
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. A study highlighted the inhibitory effects of related compounds on cancer cell lines:
These results indicate that this compound and its analogs can effectively inhibit key kinases involved in cancer progression.
Anti-inflammatory Activity
In addition to anticancer effects, quinazolinone derivatives have been explored for their anti-inflammatory properties. A related compound was identified as an effective anti-inflammatory agent with significant inhibition of paw edema development and pro-inflammatory cytokine generation:
This suggests that modifications to the quinazolinone structure can enhance anti-inflammatory efficacy.
Case Studies
- Molecular Docking Studies : Molecular docking studies have been conducted to elucidate the binding interactions between this compound and target enzymes. These studies revealed that the compound acts as a non-competitive inhibitor for certain kinases, providing insights into its mechanism of action.
- In Vivo Studies : In vivo experiments have shown promising results regarding the compound's efficacy in reducing tumor growth in animal models. Further research is needed to confirm these findings and explore the therapeutic potential in clinical settings.
科学研究应用
Anticancer Properties
Recent studies have indicated that N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide exhibits promising anticancer properties. The compound has been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways, suggesting its potential as a therapeutic agent against various cancers.
Antimicrobial Activity
The compound has also demonstrated significant antimicrobial activity against a range of bacterial strains. Research indicates that derivatives of this compound can effectively combat pathogens such as Mycobacterium tuberculosis and other resistant bacterial strains .
Optoelectronic Devices
This compound has been explored for its utility in developing materials for optoelectronic devices. Its unique electronic properties may enhance the performance of devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Lithium-Ion Batteries
The compound's potential as an anode material in lithium-ion batteries has also been investigated. Preliminary findings suggest that it could improve the overall efficiency and capacity of these energy storage systems.
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| N-(3-chloro-4-fluorophenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains fluorine instead of methyl | Potentially different biological activity due to fluorine substitution |
| N-(4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Lacks chlorine substitution | May exhibit different pharmacological profiles |
| N-(3-bromo-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | Contains bromine instead of chlorine | Different reactivity patterns due to bromine's larger size |
This table illustrates how variations in halogen substitutions can influence biological activity and reactivity patterns among similar compounds.
属性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-7-12(8-14(11)18)21-16(22)9-23-17-13-4-2-3-5-15(13)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZDKZRHJNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













